molecular formula C14H16ClNO B14618208 2-Butenamide, 3-(4-chlorophenyl)-N-cyclopropyl-2-methyl-, (E)- CAS No. 60548-28-9

2-Butenamide, 3-(4-chlorophenyl)-N-cyclopropyl-2-methyl-, (E)-

Cat. No.: B14618208
CAS No.: 60548-28-9
M. Wt: 249.73 g/mol
InChI Key: SDHSWSFAQOTVMR-MDZDMXLPSA-N
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Description

2-Butenamide, 3-(4-chlorophenyl)-N-cyclopropyl-2-methyl-, (E)- is an organic compound with the molecular formula C14H16ClNO This compound is characterized by the presence of a butenamide backbone with a 4-chlorophenyl group, a cyclopropyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenamide, 3-(4-chlorophenyl)-N-cyclopropyl-2-methyl-, (E)- typically involves the reaction of 4-chlorobenzaldehyde with cyclopropylamine and methyl acrylate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Butenamide, 3-(4-chlorophenyl)-N-cyclopropyl-2-methyl-, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-Butenamide, 3-(4-chlorophenyl)-N-cyclopropyl-2-methyl-, (E)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Butenamide, 3-(4-chlorophenyl)-N-cyclopropyl-2-methyl-, (E)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-, (E)-
  • 2-Butenamide, 3-(4-chlorophenyl)-2-cyano-
  • 2-Butenamide, N-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxo-

Uniqueness

2-Butenamide, 3-(4-chlorophenyl)-N-cyclopropyl-2-methyl-, (E)- is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific activities and applications.

Properties

CAS No.

60548-28-9

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-cyclopropyl-2-methylbut-2-enamide

InChI

InChI=1S/C14H16ClNO/c1-9(11-3-5-12(15)6-4-11)10(2)14(17)16-13-7-8-13/h3-6,13H,7-8H2,1-2H3,(H,16,17)/b10-9+

InChI Key

SDHSWSFAQOTVMR-MDZDMXLPSA-N

Isomeric SMILES

C/C(=C(/C)\C(=O)NC1CC1)/C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=C(C)C(=O)NC1CC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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